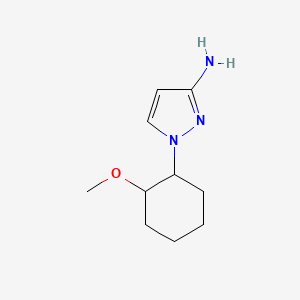

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine

Description

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 2-methoxycyclohexyl substituent at the N1 position of the pyrazole ring and an amine group at the C3 position. This structural motif is significant in medicinal chemistry due to the pyrazole core’s versatility in drug design, often contributing to bioactivity through hydrogen bonding and hydrophobic interactions. While specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., tert-butyl-, adamantyl-, and benzyl-substituted pyrazol-3-amine derivatives) offer insights into its likely properties and applications.

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

1-(2-methoxycyclohexyl)pyrazol-3-amine |

InChI |

InChI=1S/C10H17N3O/c1-14-9-5-3-2-4-8(9)13-7-6-10(11)12-13/h6-9H,2-5H2,1H3,(H2,11,12) |

InChI Key |

ZUOIJCVMCACZJS-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCCC1N2C=CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. One common method involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 2-methoxycyclohexanone. This intermediate is then reacted with hydrazine to form the pyrazole ring, followed by amination to introduce the amine group .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Synthetic Accessibility : tert-Butyl derivatives are synthesized via condensation of tert-butylhydrazine with 2-chloroacrylonitrile (yield: ~68%) , whereas adamantyl analogs require harsher conditions (48% HBr, lower yields) .

Physicochemical Properties

The 2-methoxycyclohexyl group may improve aqueous solubility compared to tert-butyl or adamantyl substituents due to its oxygen atom, which can engage in hydrogen bonding .

Biological Activity

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.

The molecular formula of this compound is C11H16N4O, with a molecular weight of approximately 220.27 g/mol. The structure features a methoxy group attached to a cyclohexyl moiety, which is integral to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds structurally similar to this compound can inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.33 | Induction of apoptosis via Bcl-2/Bax modulation |

| MCF-7 (Breast) | 3.67 | Cell cycle arrest at G2/M phase |

| HCT-116 (Colon) | 2.28 | Inhibition of tubulin polymerization |

| PC-3 (Prostate) | 0.33 | Targeting EGFR signaling pathway |

The compound has been shown to interact with tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Docking studies suggest that it binds effectively at the colchicine site on tubulin, similar to other pyrazole derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds related to this compound have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha.

| Compound | EC50 (µM) | Effect on Cytokine Release |

|---|---|---|

| Compound A | 4.22 | Significant inhibition of LPS-induced TNF-alpha release |

| Compound B | 6.38 | Moderate inhibition; potential for therapeutic application |

In vivo studies have indicated that these compounds can reduce inflammation in models of acute and chronic inflammation, showcasing their therapeutic potential in treating autoimmune diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Effective against Gram-positive bacteria |

| Escherichia coli | 11 | Moderate activity against Gram-negative bacteria |

The results suggest that these compounds can be developed into effective antimicrobial agents, particularly in treating infections caused by resistant strains .

Case Studies

A recent study synthesized a series of aminopyrazole derivatives that included modifications akin to those found in this compound. The derivatives were tested for their biological activities, revealing promising anticancer and anti-inflammatory effects. Notably, a derivative exhibited an IC50 value of 0.33 µM against PC-3 prostate cancer cells, indicating potent activity .

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitro reduction | Zn/NH₄Cl, THF/MeOH, 80°C | 67% | |

| Sulfonylation | SOCl₂, DCM, 0°C → RT | 26–43% |

How is structural characterization performed for this compound?

Basic

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, methoxy protons appear as singlets (~δ 3.3–3.5 ppm), and pyrazole protons show doublets (J = 2.4–3.6 Hz) .

- LCMS : Molecular ion peaks (e.g., m/z 204.15 [M+1]⁺) verify purity and molecular weight .

- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., π-π interactions at 3.573 Å) .

Q. Advanced :

- Dynamic NMR : Detects conformational flexibility in the methoxycyclohexyl group .

- High-resolution MS : Confirms exact mass (<5 ppm error) for complex derivatives .

How can computational methods predict electronic properties?

Advanced

Density-functional theory (DFT) calculates:

Q. Application :

How are discrepancies in NMR data resolved between synthetic batches?

Q. Advanced

- Isotopic labeling : ¹⁵N-labeled amines track reaction pathways .

- Reaction monitoring : In situ IR spectroscopy detects intermediates (e.g., nitro → amine reduction) .

- Crystallographic validation : X-ray structures resolve ambiguous NOE correlations .

Q. Case Study :

- Batch variation : Discrepant ¹H NMR signals (δ 7.56 vs. δ 7.39) traced to residual solvents (DMSO-d₆ vs. CDCl₃) .

What strategies assess biological activity in vitro?

Q. Advanced

Q. Advanced

- Chiral HPLC : Separates enantiomers (e.g., Chiralpak AD-H column) .

- Circular dichroism (CD) : Confirms absolute configuration of methoxycyclohexyl groups .

- Crystallographic twinning analysis : Detects racemization in crystals .

What are the stability profiles under varying conditions?

Q. Basic

- Thermal stability : Decomposition >150°C (TGA analysis) .

- Photostability : Protect from UV light (λ <420 nm) to prevent ring-opening .

- Storage : -20°C under argon; aqueous solutions stable at pH 5–7 .

How are reaction intermediates characterized in multi-step syntheses?

Q. Advanced

- HRMS-ESI : Tracks intermediates (e.g., m/z 215.1294 for cyclopropyl derivatives) .

- Multinuclear NMR : ¹⁹F NMR monitors trifluoromethyl group incorporation (δ -60.46 ppm) .

What in silico tools predict metabolic pathways?

Q. Advanced

- CYP450 docking : AutoDock Vina models interactions with CYP3A4 (binding affinity ≤-8 kcal/mol) .

- Metabolite prediction : SwissADME identifies potential glucuronidation sites at the amine group .

How are crystal packing interactions analyzed?

Q. Advanced

Q. Example :

- Crystal structure of a Cu(II) complex shows Jahn-Teller distortion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.